![molecular formula C31H30ClN3O9 B12816180 chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt](/img/structure/B12816180.png)
chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt
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Overview
Description
®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzo[d]oxazole ring with a diazepane moiety and a bis(benzoyloxy)succinate ester. The presence of chlorine and multiple functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]oxazole ring through a cyclization reaction. Subsequent steps involve the introduction of the diazepane ring and the chlorination of the benzo[d]oxazole. The final step includes esterification to form the bis(benzoyloxy)succinate ester. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]oxazole oxides, while reduction can produce diazepane alcohols or amines.
Scientific Research Applications
Chemistry
Chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole serves as a building block for synthesizing more complex molecules. Its structural attributes facilitate various chemical reactions, including:
- Oxidation : Can be oxidized to yield corresponding oxides.
- Reduction : Reduction reactions can produce amines or alcohols.
- Substitution : Halogen substitution can replace the chlorine atom with other functional groups.
Biology
This compound is being investigated as a biochemical probe to study biological pathways and interactions. Its ability to bind to specific enzymes or receptors may lead to insights into its biological effects.
Medicine
Research into the pharmacological properties of chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole suggests potential therapeutic effects. Studies have explored its role in:
- Anticancer Activity : Novel derivatives of benzoxazole have shown promising results in anticancer studies. For instance, compounds derived from this structure exhibited significant cytotoxicity against various cancer cell lines .
Industry
The compound is also utilized in developing new materials and chemical processes due to its unique properties and reactivity.
Case Studies and Research Findings
Several studies have documented the applications of chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole in various fields:
Case Study 1: Anticancer Properties
A study focused on synthesizing novel benzoxazole derivatives demonstrated their effectiveness against cancer cells. The synthesized compounds were characterized using techniques like LC-MS and NMR spectroscopy. Molecular docking studies indicated favorable binding affinities to cancer-related targets .
Case Study 2: Biological Evaluation
Another research effort evaluated the biological activities of benzoxazole derivatives, reporting significant antimicrobial and antioxidant activities alongside anticancer properties. The findings highlighted the potential for these compounds in therapeutic applications .
Mechanism of Action
The mechanism of action of ®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies can provide insights into these interactions, revealing hydrogen bonds, π-cation, and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Comazaphilone I: A newly discovered compound with a similar planar structure but distinct configuration.
Organochlorine Compounds: Share the presence of chlorine atoms and exhibit diverse chemical properties.
Uniqueness
®-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate is unique due to its combination of functional groups and potential applications across various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.
Biological Activity
Chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt, commonly referred to in the literature as Suvorexant, is a compound with notable biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C23H23ClN6O2
- Molecular Mass : 450.92 g/mol
- CAS Registry Number : 1030377-33-3
Structural Representation
The compound features a complex structure characterized by a benzoxazole moiety linked to a hexahydro-diazepine ring, which contributes to its biological activity.
Physical Properties
- Melting Point : 153.1 °C
Suvorexant primarily acts as an orexin receptor antagonist. Orexin receptors (OX1R and OX2R) are involved in the regulation of sleep-wake cycles. By blocking these receptors, Suvorexant effectively promotes sleep and reduces insomnia symptoms.
Pharmacological Effects
- Sedative Effects : Clinical studies have demonstrated that Suvorexant significantly improves sleep onset and maintenance in patients with insomnia, showing efficacy in reducing wakefulness after sleep onset (WASO) and increasing total sleep time (TST) .
- Antidepressant Properties : Some studies suggest that the modulation of orexin pathways may also have antidepressant effects, although this area requires further investigation .
- Anticancer Activity : Research indicates that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Suvorexant's structural similarities to these derivatives may suggest potential anticancer properties .
Clinical Trials
A series of clinical trials have evaluated the efficacy and safety of Suvorexant in adults with chronic insomnia. Results indicated:
- Efficacy : Significant reduction in sleep latency and improvement in overall sleep quality.
- Safety Profile : Common side effects included drowsiness and headache; however, serious adverse effects were rare .
Antimicrobial Activity
While primarily studied for its sedative properties, some derivatives of benzoxazole have shown antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The structure-activity relationship suggests that modifications at specific positions on the benzoxazole ring can enhance antimicrobial efficacy .
Data Summary
Properties
Molecular Formula |
C31H30ClN3O9 |
---|---|
Molecular Weight |
624.0 g/mol |
IUPAC Name |
5-chloro-2-(5-methyl-1,4-diazepan-4-ium-1-yl)-1,3-benzoxazole;2,3-dibenzoyloxy-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C18H14O8.C13H16ClN3O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h1-10,13-14H,(H,19,20)(H,21,22);2-3,8-9,15H,4-7H2,1H3 |
InChI Key |
OSFQCLZNGBBZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC[NH2+]1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)OC(C(C(=O)[O-])OC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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